

An In-Depth Technical Guide to N,N'-Diacryloylpiperazine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *N,N'*-Diacryloylpiperazine

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For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine or piperazine diacrylamide, is a chemical crosslinking agent utilized in a variety of scientific and biomedical applications. Its bifunctional nature, possessing two acryloyl groups, allows it to form stable, crosslinked polymer networks. This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and its applications in polyacrylamide gel electrophoresis and hydrogel formation for tissue engineering.

Core Properties of N,N'-Diacryloylpiperazine

N,N'-Diacryloylpiperazine is a white to off-white solid powder at room temperature.^{[1][2][3][4][5]} Its core function is to act as a crosslinker, providing structural integrity and specific physical properties to polymer matrices. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	194.23 g/mol	[1][3][6][7][8]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1][3][6][7]
CAS Number	6342-17-2	[1][3][6][7]
Appearance	White to off-white solid powder	[1][2][3][4][5]
Melting Point	91.5-93.5 °C	[2][4][5]
Boiling Point	434.1 °C at 760 mmHg	[2][3][5]
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[1]
Primary Application	Crosslinking agent in polymer chemistry	[2][3][4][5]

Experimental Protocols

Synthesis of N,N'-Diacryloylpiperazine

A common method for the synthesis of **N,N'-Diacryloylpiperazine** involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol is adapted from similar acylation reactions of piperazine derivatives.[1]

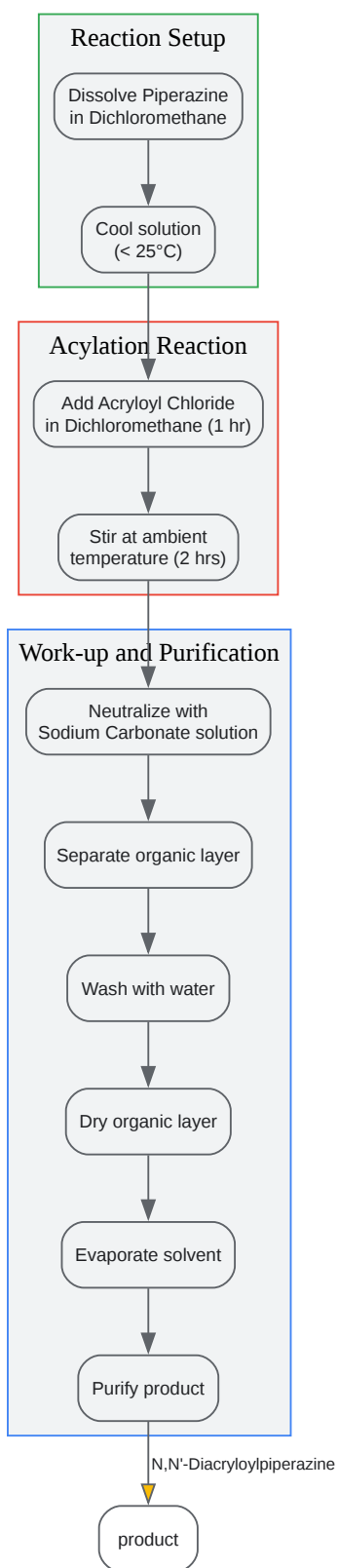
Materials:

- Piperazine
- Acryloyl chloride
- Dichloromethane (CH₂Cl₂)
- Sodium carbonate (Na₂CO₃)
- Deionized water

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve piperazine in dichloromethane.
- Cool the solution in an ice bath to below 25°C.
- Slowly add a solution of acryloyl chloride in dichloromethane to the piperazine solution dropwise using a dropping funnel over a period of one hour, while maintaining the temperature below 25°C with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at ambient temperature for an additional two hours.
- Prepare an aqueous solution of sodium carbonate and add it to the reaction mixture with stirring to neutralize the solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the dichloromethane solvent using a rotary evaporator to yield the crude **N,N'-Diacryloylpiperazine** product.
- The product can be further purified by recrystallization or distillation.



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Caption: Workflow for the synthesis of **N,N'-Diacryloylpiperazine**.

Application in Polyacrylamide Gel Electrophoresis (PAGE)

N,N'-Diacryloylpiperazine can be used as a direct substitute for N,N'-methylenebisacrylamide (bis-acrylamide) in the preparation of polyacrylamide gels for electrophoresis.^[4] It has been reported to increase gel strength and improve the separation and detection of proteins.^{[4][5]}

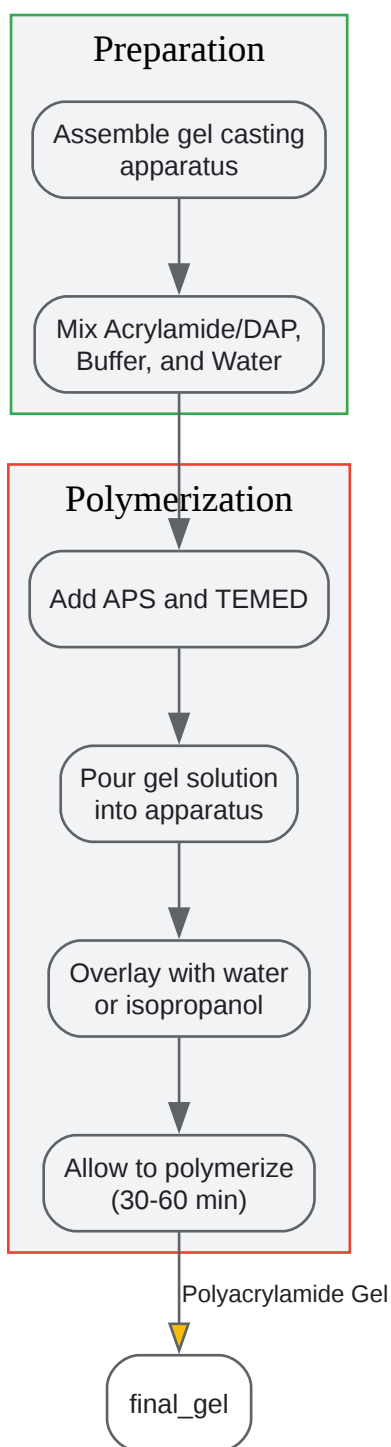
Materials:

- Acrylamide/**N,N'-Diacryloylpiperazine** stock solution (e.g., 30% T, 2.67% C, where T is the total monomer concentration and C is the crosslinker concentration)
- Tris-HCl buffer
- Sodium dodecyl sulfate (SDS)
- Ammonium persulfate (APS), 10% (w/v) solution, freshly prepared
- N,N,N',N'-tetramethylethylenediamine (TEMED)
- Deionized water
- Gel casting apparatus

Procedure for Preparing a Separating Gel (e.g., 12% T):

- Assemble the gel casting apparatus according to the manufacturer's instructions.
- In a small beaker or tube, combine the following:
 - Acrylamide/DAP stock solution
 - Tris-HCl/SDS buffer (for separating gel)
 - Deionized water
- Gently swirl the mixture to combine.

- To initiate polymerization, add 10% APS and then TEMED. Mix quickly by swirling.
- Immediately pour the solution into the gel casting apparatus to the desired height for the separating gel.
- Carefully overlay the monomer solution with a layer of water or isopropanol to ensure a flat surface.
- Allow the gel to polymerize for 30-60 minutes.
- After polymerization, pour off the overlay and prepare the stacking gel to be poured on top.



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Caption: Workflow for preparing a polyacrylamide gel using DAP.

Application in Hydrogel Fabrication for Tissue Engineering

N,N'-Diacryloylpiperazine is used to fabricate biocompatible and biodegradable hydrogels. These hydrogels show promise as scaffolds for applications such as peripheral nerve regeneration due to their ability to support cell adhesion and proliferation.^[9]

General Procedure for Hydrogel Synthesis:

- A precursor polymer (e.g., a poly(amidoamine)) is synthesized or obtained.
- The precursor polymer is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS).
- **N,N'-Diacryloylpiperazine** is added to the polymer solution as the crosslinking agent. The concentration can be varied to control the mechanical properties of the resulting hydrogel.
- A polymerization initiator, such as a combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox-initiated polymerization, or a photoinitiator for UV-initiated polymerization, is added.
- The solution is thoroughly mixed and immediately transferred to a mold of the desired shape.
- The polymerization is allowed to proceed at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to form the crosslinked hydrogel.
- The resulting hydrogel is typically purified by swelling in a large volume of deionized water or buffer, with frequent changes of the solvent, to remove any unreacted monomers, crosslinkers, and initiators.

Concluding Remarks

N,N'-Diacryloylpiperazine is a versatile crosslinking agent with significant applications in both fundamental research and advanced biomedical fields. Its ability to form robust polymer networks makes it a valuable alternative to traditional crosslinkers in polyacrylamide gel electrophoresis. Furthermore, its role in the fabrication of biocompatible hydrogels opens up possibilities for the development of novel scaffolds for tissue engineering and regenerative

medicine, including promising applications in nerve repair.[9] Researchers and professionals in drug development may find its properties beneficial for creating controlled-release matrices and other advanced biomaterials.[9] As with all acrylamide-based compounds, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed during handling.[8]

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